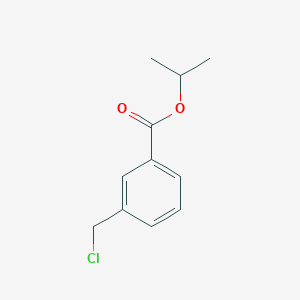

Isopropyl 3-(chloromethyl)benzoate

Description

Isopropyl 3-(chloromethyl)benzoate is an aromatic ester featuring a chloromethyl (-CH₂Cl) substituent at the 3-position of the benzoate ring and an isopropyl ester group. The chloromethyl group enhances reactivity, enabling further functionalization, while the isopropyl ester group contributes to solubility and stability.

Properties

Molecular Formula |

C11H13ClO2 |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

propan-2-yl 3-(chloromethyl)benzoate |

InChI |

InChI=1S/C11H13ClO2/c1-8(2)14-11(13)10-5-3-4-9(6-10)7-12/h3-6,8H,7H2,1-2H3 |

InChI Key |

HLKNQOLUPARBBK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC(=C1)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Isopropyl Benzoate (CAS 939-48-0)

- Structure : Parent compound without substituents on the benzene ring.

- Properties : Used as a fragrance ingredient and solvent. Oral LD₅₀ in rats: 3730 mg/kg; dermal LD₅₀ in rabbits: 20 mL/kg .

- Comparison : The absence of a chloromethyl group reduces reactivity compared to isopropyl 3-(chloromethyl)benzoate, making it less suitable for synthetic derivatization.

Ethyl 3-Chlorobenzoate (CAS 128-76-3)

- Structure : Ethyl ester with a 3-chloro substituent.

- Applications : Intermediate in pharmaceuticals and agrochemicals.

- Comparison : The chloro (-Cl) group at the 3-position offers electrophilic sites for substitution but lacks the bifunctional reactivity of the chloromethyl (-CH₂Cl) group in the target compound .

Methyl 4-(Chloromethyl)benzoate

Ester Group Variations

Propyl 3-Chlorobenzoate

- Structure : Propyl ester with a 3-chloro substituent.

- Applications : Used in material science and agrochemical research.

- Comparison : The longer alkyl chain (propyl vs. isopropyl) may alter lipophilicity and metabolic stability, impacting bioavailability in pharmaceutical applications .

Isopropyl 3-Bromobenzoate (CAS 856253-09-3)

Functionalized Derivatives

Isopropyl 3-Cyano-4-isopropoxybenzoate (WS200309)

- Structure: Incorporates cyano (-CN) and isopropoxy (-O-iPr) groups.

- Applications : High-purity intermediate for drug discovery.

- Comparison: The cyano group introduces polarity and hydrogen-bonding capacity, diverging from the electrophilic chloromethyl group’s reactivity .

Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate (IDHP1)

- Structure: Features phenolic and hydroxyl groups instead of chloromethyl.

- Biological Activity : Demonstrated anti-fibrotic effects in cardiac studies.

- Comparison: Polar functional groups enhance biological activity but reduce compatibility with non-polar synthetic matrices compared to chloromethyl derivatives .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Substituent(s) | Ester Group | Key Applications | Reactivity Features |

|---|---|---|---|---|

| This compound | 3-CH₂Cl | Isopropyl | Polymer/Agrochemical synth | Bifunctional (-CH₂Cl) |

| Ethyl 3-chlorobenzoate | 3-Cl | Ethyl | Pharmaceuticals | Electrophilic substitution |

| Methyl 4-(chloromethyl)benzoate | 4-CH₂Cl | Methyl | Material science | Position-dependent reactivity |

| Isopropyl 3-bromobenzoate | 3-Br | Isopropyl | Organic synthesis | Enhanced leaving-group ability |

| Propyl 3-chlorobenzoate | 3-Cl | Propyl | Agrochemicals | Increased lipophilicity |

Preparation Methods

Reaction Conditions and Catalysts

-

Acid Catalyst : Sulfuric acid or p-toluenesulfonic acid (0.5–2 mol%) facilitates protonation of the carboxylic acid.

-

Solvent : Toluene or xylene (5–10 vol. eq. relative to acid) enables azeotropic removal of water.

-

Temperature : 110–130°C under reflux for 8–12 hours.

Limitations

-

Requires pre-synthesized 3-(chloromethyl)benzoic acid, which introduces additional steps (see Section 3).

-

Competing hydrolysis of the chloromethyl group may occur if moisture is present.

Chlorination of Isopropyl 3-Methylbenzoate

This two-step approach involves synthesizing isopropyl 3-methylbenzoate followed by chlorination at the methyl group. CN101434545A demonstrates this pathway for methyl esters, achieving chloromethylation via radical or Lewis acid-mediated mechanisms.

Step 1: Esterification of 3-Methylbenzoic Acid

Step 2: Chlorination of the Methyl Group

Table 1: Chlorination Efficiency of Isopropyl 3-Methylbenzoate

| Chlorinating Agent | Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Cl₂ | AIBN | 100 | 65 | 35 |

| SO₂Cl₂ | AlCl₃ | 80 | 58 | 30 |

One-Pot Synthesis from Benzoyl Chloride and Paraformaldehyde

CN105384620A details a one-step synthesis of 3-chloromethyl benzoic acid using benzoyl chloride, paraformaldehyde, and Lewis acid catalysts. Adapting this method for esterification with isopropyl alcohol could streamline production.

Reaction Mechanism

-

Friedel-Crafts Acylation : Benzoyl chloride reacts with paraformaldehyde [(CH₂O)ₙ] in the presence of ZnCl₂ or FeCl₃ to form 3-chloromethyl benzoyl chloride.

-

Esterification : In situ reaction with isopropyl alcohol yields the target ester.

Optimized Parameters (Adapted from CN105384620A)

-

Catalyst : ZnCl₂ (0.2 mol eq. relative to benzoyl chloride).

-

Solvent : Dichloromethane (5–10 vol. eq.).

-

Temperature : 60–70°C under 0.3 MPa nitrogen pressure.

-

Reaction Time : 15 hours.

-

Yield : 85–92% (crude), 75–80% after purification.

Advantages

-

Avoids isolation of 3-(chloromethyl)benzoic acid, reducing purification steps.

-

High atom economy and minimal byproducts (e.g., <5% benzoic acid).

Comparative Analysis of Methods

Table 2: Summary of Synthetic Routes

| Method | Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Direct Esterification | 2 | 70–85 | 90–95 | Moderate |

| Chlorination of Ester | 2 | 30–35 | 85–90 | Low |

| One-Pot Synthesis | 1 | 75–80 | 95–98 | High |

| Thiocyanate Route | 2 | 10–20 | 70–80 | Low |

Industrial-Scale Considerations

The one-pot method (Section 3) is most viable for large-scale production due to:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of isopropyl 3-(chloromethyl)benzoate to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, chloromethylation of isopropyl 3-hydroxybenzoate using chloromethylating agents (e.g., chloromethyl chloride) in aprotic solvents (e.g., dichloromethane) under controlled temperatures (40–60°C) can enhance yield . Continuous flow reactors, as described in analogous carbonate ester syntheses, may improve reaction efficiency by minimizing side reactions (e.g., hydrolysis) compared to batch methods . Post-synthesis purification via fractional distillation or silica gel chromatography is critical for isolating high-purity product (>95%) .

Q. What analytical techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the ester linkage and chloromethyl group position. For instance, the chloromethyl proton typically resonates at δ 4.5–5.0 ppm in ¹H NMR . Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with UV detection can quantify purity and detect impurities (e.g., residual solvents or unreacted precursors) . Infrared (IR) spectroscopy identifies functional groups, such as the ester carbonyl stretch (~1720 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Due to the reactive chloromethyl group, the compound may hydrolyze to release HCl, necessitating use in fume hoods with PPE (gloves, goggles). Storage under anhydrous conditions (e.g., molecular sieves) prevents decomposition . Acute dermal irritation studies on analogous benzoate esters suggest limited skin penetration, but prolonged exposure should be avoided . Emergency protocols for spills include neutralization with sodium bicarbonate and containment with inert absorbents .

Advanced Research Questions

Q. How does the chloromethyl group in this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group acts as an electrophilic site, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies can compare reactivity in polar aprotic solvents (e.g., DMF) versus protic solvents. For example, reaction rates with sodium azide in DMF at 25°C may follow second-order kinetics, monitored via HPLC . Computational modeling (DFT) can predict transition-state geometries and activation energies, guiding selective derivatization .

Q. What strategies can resolve contradictions in reported bioactivity data for chloromethyl-substituted benzoate esters?

- Methodological Answer : Discrepancies in antimicrobial or antifungal activity may arise from variations in assay conditions (e.g., microbial strains, concentration ranges). Meta-analysis of literature data combined with standardized MIC (Minimum Inhibitory Concentration) testing under CLSI guidelines is recommended . Lipophilicity (logP) measurements via shake-flask methods can correlate bioactivity with membrane permeability, addressing outliers .

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Hydrolysis studies in buffered solutions (pH 4–9) at 37°C simulate physiological conditions. Sampling at intervals and analyzing via HPLC quantifies degradation products (e.g., 3-(chloromethyl)benzoic acid). Activation energy (Ea) calculations using Arrhenius plots predict shelf-life under storage . Comparative studies with methyl or ethyl analogs reveal steric and electronic effects of the isopropyl group on stability .

Q. What computational tools are effective for predicting the environmental fate of this compound?

- Methodological Answer : QSAR (Quantitative Structure-Activity Relationship) models estimate biodegradation half-lives and ecotoxicity. Software like EPI Suite predicts partition coefficients (e.g., Kow) and persistence in soil/water . Molecular dynamics simulations can model interactions with environmental enzymes (e.g., esterases) to assess breakdown pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.